molecular formula C11H13FO2 B12972900 3-Fluoro-3-(o-tolyl)butanoic acid

3-Fluoro-3-(o-tolyl)butanoic acid

Cat. No.: B12972900
M. Wt: 196.22 g/mol
InChI Key: RXFDPHGEAJRWBH-UHFFFAOYSA-N
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Description

3-Fluoro-3-(o-tolyl)butanoic acid is a fluorinated carboxylic acid derivative characterized by a butanoic acid backbone substituted at the third carbon with both a fluorine atom and an ortho-tolyl (o-tolyl) group (2-methylphenyl).

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

3-fluoro-3-(2-methylphenyl)butanoic acid

InChI

InChI=1S/C11H13FO2/c1-8-5-3-4-6-9(8)11(2,12)7-10(13)14/h3-6H,7H2,1-2H3,(H,13,14)

InChI Key

RXFDPHGEAJRWBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)(CC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(o-tolyl)butanoic acid typically involves the introduction of a fluorine atom and an o-tolyl group to a butanoic acid precursor. One common method is the fluorination of a suitable precursor using a fluorinating agent such as Selectfluor. The reaction conditions often require a solvent like acetonitrile and may be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 3-Fluoro-3-(o-tolyl)butanoic acid may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the fluorination step, allowing for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-3-(o-tolyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Fluoro-3-(o-tolyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(o-tolyl)butanoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially leading to increased biological activity. The o-tolyl group may also contribute to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Butanoic Acid Derivatives

Compound CAS Number Substituents Functional Group Key Applications
3-Fluoro-3-(o-tolyl)butanoic acid Not available Fluorine, o-tolyl Carboxylic acid Research intermediates
3-Amino-3-(o-tolyl)propanoic acid 68208-16-2 Amino, o-tolyl Carboxylic acid Pharmaceutical synthesis
MCPB 94-81-5 4-chloro-2-methylphenoxy Carboxylic acid Herbicide
Ethyl 3-methylbutanoate 108-64-5 3-methyl, ethyl ester Ester Flavoring agent

Table 2: Structural Comparison of Fluorinated Aromatic Acids

Compound Fluorine Position Aromatic Group Carbon Chain Bioactivity Notes
3-Fluoro-3-(o-tolyl)butanoic acid C3 (butanoic) o-tolyl (C2-CH3) C4 Potential metabolic stability from fluorine
3-(3-Fluorophenyl)propanoic acid C3 (phenyl) 3-fluorophenyl C3 Isoindolinone enhances drug-like properties
2,4-DB None 2,4-dichlorophenoxy C4 Herbicidal activity via auxin mimicry

Research Findings and Implications

  • Fluorine’s Role: Fluorination at C3 in butanoic acid derivatives may enhance metabolic stability and lipophilicity, as seen in fluorinated pharmaceuticals .
  • Comparative Reactivity: Carboxylic acid derivatives (e.g., MCPB) exhibit higher acidity and herbicidal activity compared to esterified analogs (e.g., ethyl butanoates) .

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